molecular formula C8H4F3NO B11925904 6-(Trifluoromethyl)benzo[d]oxazole CAS No. 1300106-03-9

6-(Trifluoromethyl)benzo[d]oxazole

Cat. No.: B11925904
CAS No.: 1300106-03-9
M. Wt: 187.12 g/mol
InChI Key: LRXKDMBGOGUYFS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a trifluoromethyl group at the 6-position. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with trifluoroacetic anhydride to form the intermediate, which then undergoes cyclization to yield the desired benzoxazole . Microwave-assisted synthesis has also been reported, providing a rapid and efficient route to the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical properties and biological activities. This positioning can enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1300106-03-9

Molecular Formula

C8H4F3NO

Molecular Weight

187.12 g/mol

IUPAC Name

6-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H

InChI Key

LRXKDMBGOGUYFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC=N2

Origin of Product

United States

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